molecular formula C20H21N5O5S B6530917 4-oxo-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)-4H-chromene-2-carboxamide CAS No. 946226-72-8

4-oxo-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)-4H-chromene-2-carboxamide

Cat. No.: B6530917
CAS No.: 946226-72-8
M. Wt: 443.5 g/mol
InChI Key: HDDCSBIKSXRVNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)-4H-chromene-2-carboxamide is a synthetic small molecule featuring a chromene-carboxamide scaffold linked to a pyrimidinyl-substituted piperazine sulfonyl group.

Properties

IUPAC Name

4-oxo-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O5S/c26-16-14-18(30-17-5-2-1-4-15(16)17)19(27)21-8-13-31(28,29)25-11-9-24(10-12-25)20-22-6-3-7-23-20/h1-7,14H,8-13H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDCSBIKSXRVNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

BG14718 (4-oxo-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-4H-chromene-2-carboxamide)

  • Core Structure : Shares the 4-oxo-4H-chromene-2-carboxamide backbone.
  • Substituent Differences : The target compound features a piperazinyl sulfonyl ethyl group, whereas BG14718 substitutes the carboxamide nitrogen with a thiophen-2-yl-pyridinylmethyl group.
  • Implications : The pyridinyl-thiophene moiety in BG14718 may enhance π-π stacking with hydrophobic pockets, while the target’s piperazinyl sulfonyl group could improve solubility and target selectivity through sulfonamide-mediated hydrogen bonding .
Compound Molecular Weight Key Substituents Potential Advantages
Target Compound ~450 (estimated) Pyrimidin-2-yl-piperazinyl sulfonyl ethyl Solubility, kinase selectivity
BG14718 362.40 Thiophen-2-yl-pyridinylmethyl Hydrophobic interactions

Piperazine-Containing Analogues

Compound 28 (4-(3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-(pyridin-3-yl)piperazine-1-carboxamide)

  • Core Structure : Benzo[b][1,4]oxazin-3(4H)-one instead of chromene.
  • Substituent Differences: The target compound uses a pyrimidin-2-yl-piperazine sulfonyl group, while Compound 28 employs a pyridin-3-yl-carboxamide and a benzooxazinone-propanoyl group.
  • Conversely, the target’s chromene-carboxamide could offer broader π-system interactions .

BG14727 (N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-3,4,5-trimethoxybenzamide)

  • Core Structure : Trimethoxybenzamide instead of chromene-carboxamide.
  • Substituent Differences : BG14727’s piperazine is substituted with a 2-fluorophenyl group, contrasting with the pyrimidin-2-yl group in the target.
  • Implications : The fluorine atom in BG14727 may enhance metabolic stability, while the pyrimidine in the target compound could facilitate base-pair-like interactions in nucleic acid targets .

Key Research Findings and Structure-Activity Relationships (SAR)

Piperazine Substitution :

  • Pyrimidin-2-yl substitution (target compound) vs. pyridin-3-yl (Compound 28) or 2-fluorophenyl (BG14727) alters electronic and steric profiles. Pyrimidine’s electron-deficient ring may enhance binding to ATP pockets in kinases compared to pyridine or fluorophenyl groups .

Sulfonyl vs. Carbonyl Linkers :

  • The sulfonyl group in the target compound may improve water solubility and hydrogen-bond acceptor capacity relative to the carbonyl linkers in Compound 28 and BG14727 .

Chromene vs. Benzooxazinone Cores: Chromene’s extended conjugation could increase membrane permeability compared to benzooxazinone, as seen in Compound 28’s lower yield (10%) and higher molecular weight .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.